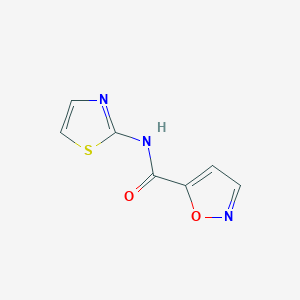

N-(thiazol-2-yl)isoxazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(thiazol-2-yl)isoxazole-5-carboxamide is a heterocyclic compound that combines the structural features of both thiazole and isoxazole rings Thiazoles are five-membered rings containing sulfur and nitrogen atoms, while isoxazoles are five-membered rings containing oxygen and nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiazol-2-yl)isoxazole-5-carboxamide typically involves the formation of the thiazole and isoxazole rings followed by their coupling. One common method for synthesizing thiazoles involves the condensation of α-aminonitriles with carbon disulfide, leading to the formation of 2-mercapto-5-amino thiazoles . Isoxazoles can be synthesized through metal-free synthetic routes, such as the cycloaddition of nitrile oxides with alkynes . The final coupling step to form this compound can be achieved through amide bond formation using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents, catalysts, and purification techniques is crucial to achieving efficient production.

Análisis De Reacciones Químicas

Types of Reactions

N-(thiazol-2-yl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 position.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the C-2 position of the thiazole ring.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(thiazol-2-yl)isoxazole-5-carboxamide has shown promise in various therapeutic areas:

- Anticancer Activity : Preliminary studies indicate that this compound may induce apoptosis in cancer cells. For instance, compounds with similar scaffolds have demonstrated efficacy against HeLa cells and other cancer lines through both extrinsic and intrinsic signaling pathways .

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with related compounds showing significant inhibitory activity in the low micromolar range .

- Anti-inflammatory Properties : Some derivatives of thiazole-containing compounds exhibit potential in reducing pro-inflammatory markers, indicating applications in inflammatory diseases.

Biological Research

This compound is being explored as a biochemical probe in biological research:

- Post-translational Stabilization : Research has indicated that certain analogs can stabilize proteins involved in critical biological pathways, such as the survival motor neuron protein, which is relevant for conditions like spinal muscular atrophy .

Antimicrobial Activity

Studies have shown that derivatives of thiazole and isoxazole possess antimicrobial properties. For example, some compounds have demonstrated effective growth inhibition against various strains of bacteria and fungi .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of a series of thiazole derivatives against human cancer cell lines such as Hep-G2 (hepatocarcinoma) and MCF-7 (breast cancer). The results indicated that specific substitutions on the thiazole ring significantly enhanced anticancer activity, with IC50 values reported as low as 10.8 μM for certain derivatives .

Case Study 2: Enzyme Inhibition

In another investigation, the inhibitory effects of this compound on AChE were assessed. The compound displayed competitive inhibition with an IC50 value indicative of potential therapeutic applications in treating neurodegenerative diseases where AChE plays a critical role.

Mecanismo De Acción

The mechanism of action of N-(thiazol-2-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application. In antimicrobial studies, it may target bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways involved in tumor growth .

Comparación Con Compuestos Similares

N-(thiazol-2-yl)isoxazole-5-carboxamide can be compared with other similar compounds, such as:

Thiazole derivatives: These include compounds like sulfathiazole and ritonavir, which have antimicrobial and antiretroviral activities, respectively.

Isoxazole derivatives: These include compounds like isoxazole-4-carboxamide, which is studied for its anti-inflammatory properties.

The uniqueness of this compound lies in its combined structural features of both thiazole and isoxazole rings, which may confer unique biological activities and chemical reactivity.

Actividad Biológica

N-(thiazol-2-yl)isoxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological efficacy, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant data and case studies.

The biological activity of this compound primarily involves its interaction with specific molecular targets, which can vary based on the disease context. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit various enzymes involved in disease pathways. For instance, it has been noted for its potential to target bacterial enzymes in antimicrobial studies and interfere with cell signaling pathways in cancer research .

- Antimycobacterial Activity : Studies indicate that derivatives of thiazole and isoxazole demonstrate strong bactericidal activity against Mycobacterium tuberculosis, with low cytotoxicity towards eukaryotic cells. This characteristic is crucial as it suggests a lower likelihood of developing resistant strains .

Antimicrobial Properties

This compound exhibits notable antimicrobial activity. It has been evaluated against various microorganisms, including Gram-positive and Gram-negative bacteria as well as fungi. The compound's effectiveness is enhanced by its resistance to efflux pump mechanisms often employed by bacteria to evade antibiotic action .

Anticancer Potential

The compound has shown promise in anticancer applications. In vitro studies have demonstrated that it can inhibit the proliferation of several cancer cell lines, including breast (MCF7) and liver (Huh7) cancer cells. The structure-activity relationship analysis indicates that modifications to the isoxazole core can significantly influence the potency against cancer cells .

Structure-Activity Relationships (SAR)

The SAR studies of this compound reveal important insights into how structural modifications affect biological activity. The following table summarizes key findings:

| Compound | Structural Features | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Thiazole and isoxazole moieties | Antitubercular activity | 1.25 (MIC90) |

| 5-(Phenylisoxazolyl)-carboxamides | Isoxazole with phenyl substitution | Anti-inflammatory effects | Variable |

| 5-(2-Aminothiazol-4-yl)isoxazole-3-carboxamide | Thiazole and isoxazole moieties | Antimycobacterial activity | Low cytotoxicity |

These findings indicate that specific substitutions on the thiazole or isoxazole rings can enhance or diminish the biological activity of the compound, guiding future drug development efforts .

Case Studies

- Antitubercular Activity : A study highlighted a series of thiazole-isoxazole derivatives that exhibited strong antitubercular properties, with one compound showing an MIC90 value of 1.25 μg/mL against Mycobacterium tuberculosis. This compound was also noted for its low cytotoxicity towards human cells, making it a candidate for further development .

- Anticancer Efficacy : In a comparative study, N-(thiazol-2-yl)isoxazole derivatives were tested against multiple cancer cell lines using the sulforhodamine B assay. Results indicated that certain derivatives had IC50 values ranging from 0.7 to 35.2 µM, demonstrating selective cytotoxicity towards cancer cells while sparing normal cells .

Propiedades

IUPAC Name |

N-(1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2S/c11-6(5-1-2-9-12-5)10-7-8-3-4-13-7/h1-4H,(H,8,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUCJFQDGQHZJNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)NC(=O)C2=CC=NO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.